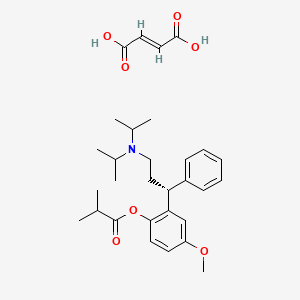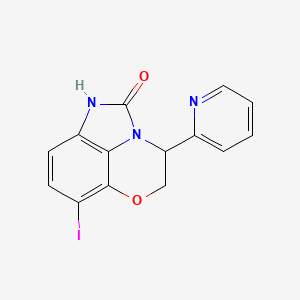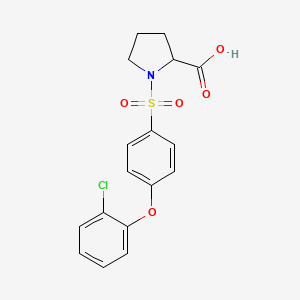
PC Spdp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PC SPDP, also known as photocleavable succinimidyl 3-(2-pyridyldithio)propionate, is a heterobifunctional crosslinker. It contains both amine-reactive and thiol-reactive groups, making it versatile for various biochemical applications. The compound is membrane-permeable, allowing it to participate in intracellular crosslinking reactions .
准备方法
Synthetic Routes and Reaction Conditions
PC SPDP is synthesized by reacting succinimidyl 3-(2-pyridyldithio)propionate with a photocleavable group. The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is performed under mild conditions to preserve the integrity of the reactive groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions
PC SPDP undergoes several types of chemical reactions, including:
Oxidation and Reduction: The disulfide bond in this compound can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)
Substitution: The amine-reactive N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form stable amide bonds
Common Reagents and Conditions
Oxidation and Reduction: DTT and TCEP are commonly used reducing agents. .
Substitution: NHS ester reactions are performed in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8
Major Products Formed
科学研究应用
PC SPDP is widely used in scientific research due to its versatility:
Chemistry: It is used for the synthesis of complex molecules through crosslinking reactions.
Biology: This compound is employed in the study of protein-protein interactions and the creation of antibody-drug conjugates (ADCs)
Medicine: It is used in the development of targeted drug delivery systems.
Industry: This compound is utilized in the production of biosensors and diagnostic tools.
作用机制
PC SPDP exerts its effects through the formation of covalent bonds between molecules. The NHS ester group reacts with primary amines, while the pyridyldithio group reacts with thiols. Upon exposure to light, the photocleavable group releases the linked molecules, allowing for controlled release in various applications .
相似化合物的比较
Similar Compounds
SPDP (succinimidyl 3-(2-pyridyldithio)propionate): Similar to PC SPDP but lacks the photocleavable group.
LC-SPDP (succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate): Contains a longer spacer arm compared to this compound.
Sulfo-LC-SPDP (sulfosuccinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate): Water-soluble variant of LC-SPDP.
Uniqueness
This compound is unique due to its photocleavable group, which allows for controlled release of linked molecules upon exposure to light. This feature makes it particularly useful in applications requiring precise control over molecular interactions .
属性
分子式 |
C20H25N3O6S2 |
|---|---|
分子量 |
467.6 g/mol |
IUPAC 名称 |
4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]-N-[2-(pyridin-2-yldisulfanyl)ethyl]butanamide |
InChI |
InChI=1S/C20H25N3O6S2/c1-14(24)15-12-17(28-2)18(13-16(15)23(26)27)29-10-5-6-19(25)21-9-11-30-31-20-7-3-4-8-22-20/h3-4,7-8,12-14,24H,5-6,9-11H2,1-2H3,(H,21,25) |
InChI 键 |
ODYCZVFVIUTGDG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCSSC2=CC=CC=N2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate](/img/structure/B13727441.png)










![4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde](/img/structure/B13727485.png)


